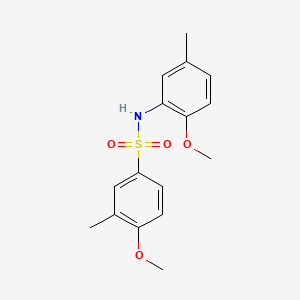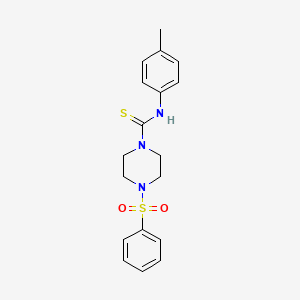![molecular formula C15H12ClN3O3 B5730961 ethyl 2-(4-chlorophenyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B5730961.png)
ethyl 2-(4-chlorophenyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(4-chlorophenyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. The presence of the chlorophenyl group and the pyrazolo[1,5-a]pyrimidine core imparts unique chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-chlorophenyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with 4-chlorobenzaldehyde in the presence of a base such as piperidine. The resulting intermediate undergoes cyclization with hydrazine hydrate to form the pyrazolo[1,5-a]pyrimidine core. The final step involves esterification with ethyl chloroformate to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(4-chlorophenyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Cyclization Reactions: The pyrazolo[1,5-a]pyrimidine core can participate in further cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, oxidized forms, and reduced forms of the original compound. These products can have distinct chemical and biological properties, making them valuable for further research and development.
Applications De Recherche Scientifique
Ethyl 2-(4-chlorophenyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-5-carboxylate has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Pharmaceuticals: It serves as a lead compound for the development of new drugs targeting various diseases.
Material Science: The compound’s unique chemical properties make it useful in the development of advanced materials with specific functionalities.
Biological Research: It is used in the study of enzyme inhibition and receptor binding, providing insights into molecular mechanisms of action.
Mécanisme D'action
The mechanism of action of ethyl 2-(4-chlorophenyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to specific receptors, leading to modulation of biological pathways. For example, it may inhibit kinases involved in cell signaling, thereby affecting cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Ethyl 2-(4-chlorophenyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-5-carboxylate can be compared with other similar compounds such as:
Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate: This compound has a similar chlorophenyl group but a different core structure, leading to distinct chemical and biological properties.
Ethyl 2-trifluoromethyl-4-(2-chlorophenyl)pyrimidine-5-carboxylate: The presence of a trifluoromethyl group and a different core structure results in unique reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties that are valuable for various research and industrial applications.
Propriétés
IUPAC Name |
ethyl 2-(4-chlorophenyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O3/c1-2-22-15(21)12-8-14(20)19-13(17-12)7-11(18-19)9-3-5-10(16)6-4-9/h3-8,18H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFICHIOZAWBVDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)N2C(=N1)C=C(N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 2-{[(2-chlorophenyl)acetyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B5730884.png)

![5-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B5730895.png)



![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B5730923.png)
![N-(2,3-dimethylphenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]methanesulfonamide](/img/structure/B5730931.png)
![N-(2-methoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5730937.png)
![Ethyl 2-[[4-methyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B5730941.png)
![ethyl 2-{[(5-bromopyridin-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5730945.png)
![N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5730952.png)
![3-chloro-4-[(4-chloro-2-methylphenyl)amino]-1-cyclohexyl-1H-pyrrole-2,5-dione](/img/structure/B5730962.png)

